ATN-161 trifluoroacetate salt

Description

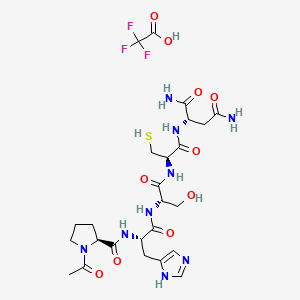

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVJOWHOEOLJGI-LQCLSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N9O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that functions as an antagonist of several integrins, primarily α5β1 and αvβ3.[1][2] It is a non-RGD-based peptide derived from the synergy region of fibronectin, a major component of the extracellular matrix.[3] The trifluoroacetate salt form of ATN-161 enhances its stability and solubility for research and clinical applications. This technical guide provides an in-depth overview of the core mechanism of action of ATN-161, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Integrin Antagonism

ATN-161 exerts its biological effects by binding to the β subunits of several integrin heterodimers, including α5β1, αvβ3, and αvβ5.[3] This binding is non-competitive with the canonical RGD (arginine-glycine-aspartate) binding motif of many natural integrin ligands.[2] Molecular modeling suggests that ATN-161 interacts with the N-terminus of the β1-domain of integrin α5β1, potentially locking the integrin in an inactive conformation.[1][2] This interaction is dependent on the cysteine thiol group within the ATN-161 peptide sequence.[3]

By binding to these integrins, ATN-161 disrupts their normal function in mediating cell-cell and cell-extracellular matrix (ECM) interactions. This interference with integrin signaling leads to the inhibition of several key pathological processes, most notably angiogenesis (the formation of new blood vessels) and tumor metastasis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the efficacy of ATN-161.

Table 1: In Vitro Efficacy of ATN-161

| Assay | Cell Line | Parameter Measured | Effective Concentration | Reference |

| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Inhibition of VEGF-induced migration | Starting at 100 nM (P<0.001) | [5] |

| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibition of VEGF-induced tube formation | Not specified, but effective | [6] |

| MAPK Phosphorylation | MDA-MB-231 (Human Breast Cancer) | Inhibition of MAPK phosphorylation | Maximal effect at 20 μmol/L | [1] |

| Endothelial Cell Number | Not specified | Reduction in EC number after 48h | 21% decrease (P<0.03) | [5] |

| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | No inhibition of VEGF-induced proliferation | Up to 100 μM | [7] |

| Cell Proliferation | MDA-MB-231 (Human Breast Cancer) | No significant effect on proliferation | Up to 100 μmol/L | [1] |

Table 2: In Vivo Efficacy of ATN-161

| Model | Animal | Parameter Measured | Effective Dose | Reference |

| Laser-induced Choroidal Neovascularization (CNV) | Rat | Inhibition of CNV leakage and neovascularization | Intravitreal injection, dose not specified | [6] |

| Oxygen-induced Retinopathy (OIR) | Mouse | Inhibition of retinal neovascularization | Intravitreal injection of 1.0 μg/μL and 10 μg/μL | [8] |

| Breast Cancer Xenograft | BALB/c nu/nu mice | Decrease in tumor volume and metastasis | 0.05-1 mg/kg i.v. thrice weekly | [4] |

| Matrigel Plug Angiogenesis | Not specified | Inhibition of angiogenesis | Statistically significant at 1 and 10 μmol/L | [3] |

Table 3: Clinical Trial Data for ATN-161

| Phase | Patient Population | Key Finding | Dose Range | Reference |

| Phase I | Advanced solid tumors | Well tolerated, prolonged stable disease in ~1/3 of patients | 0.1 to 16 mg/kg | [9] |

Key Signaling Pathways Affected by ATN-161

ATN-161 modulates several downstream signaling pathways upon binding to integrins. The primary pathways identified are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase A (PKA) pathways.

FAK/MAPK Signaling Pathway

Integrin engagement typically leads to the activation of FAK and the downstream MAPK/ERK pathway, which promotes cell proliferation, survival, and migration. ATN-161 has been shown to inhibit the phosphorylation of MAPK, suggesting a disruption of this signaling cascade.[1]

NF-κB Signaling Pathway

ATN-161 has been demonstrated to inhibit the activation of the NF-κB signaling pathway.[8] This inhibition leads to a decrease in the expression of downstream targets such as Matrix Metalloproteinases (MMPs) MMP-2 and MMP-9, which are crucial for angiogenesis and tumor invasion. The inhibition of NF-κB also promotes apoptosis of endothelial cells.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The antiangiogenic effects of integrin alpha5beta1 inhibitor (ATN-161) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

ATN-161 Trifluoroacetate Salt: An In-depth Technical Guide on its Core Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 trifluoroacetate salt is a synthetic pentapeptide (Ac-PHSCN-NH2) that has been investigated for its anti-angiogenic and anti-metastatic properties.[1][2] Derived from the synergy region of fibronectin, ATN-161 functions as a non-RGD-based integrin antagonist.[2][3] This technical guide provides a comprehensive overview of the molecular target of ATN-161, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.

Core Target Identification and Mechanism of Action

The principal molecular target of ATN-161 is the α5β1 integrin .[4][5][6] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, proliferation, and survival. The α5β1 integrin, a key receptor for the extracellular matrix protein fibronectin, is highly expressed on activated endothelial cells and various tumor cells, making it a strategic target for anti-cancer therapies.[3][7]

ATN-161 also demonstrates activity against other integrins, notably αvβ3 .[2][5] Its mechanism of action involves binding to the β subunit of these integrins.[2][8] This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways that promote angiogenesis and tumor progression.[5] Specifically, ATN-161 has been shown to interact with the N-terminus of the β1-domain of integrin α5β1.[5] This non-competitive inhibition disrupts the normal function of the integrin, leading to reduced cell adhesion, migration, and invasion.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ATN-161.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| α5β1 Integrin | 1.0 µM | Purified integrins | [10] |

| αvβ3 Integrin | 0.6 µM | Purified integrins | [10] |

| Inhibitory Concentration (IC50) | |||

| SARS-CoV-2 Infection | 3.16 µM | Vero (E6) cells | [11] |

| Effective Concentration | |||

| Inhibition of MAPK Phosphorylation | 20 µM (maximal effect) | MDA-MB-231 cells | [5][10] |

| Inhibition of Angiogenesis | 1 and 10 µmol/L (statistically significant) | Matrigel plug model | [2] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Dosage | Effect | Reference |

| Murine model of liver metastases | Not specified | Inhibits angiogenesis and growth of liver metastases | [4] |

| MLL prostate cancer model (rats) | 5 mg/kg (five injections over 16 days) | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density | [1] |

| Lewis lung carcinoma model | 1 to 10 mg/kg (thrice a week) | Optimal dose range for anti-tumor activity (U-shaped dose-response) | [2][8] |

| MDA-MB-231 breast cancer model | 1 mg/kg | Significant dose-dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases | [10] |

| Oxygen-induced retinopathy (OIR) mouse model | 1.0 µg/µL and 10 µg/µL | Significantly inhibited the expression of integrin α5β1 | [7] |

Table 3: Phase I Clinical Trial Data

| Parameter | Value | Population | Reference |

| Dose Range | 0.1 to 16 mg/kg | Patients with advanced solid tumors | [1][12] |

| Maximum Administered Dose | 16 mg/kg | Patients with advanced solid tumors | [1] |

| Clinical Response | No objective responses | Patients with advanced solid tumors | [1] |

| Disease Stabilization | Prolonged stable disease in ~1/3 of patients | Patients with advanced solid tumors | [1] |

Experimental Protocols

In Vitro Integrin Binding Assay

This protocol outlines a general approach for determining the binding of ATN-161 to purified integrins, as referenced in the literature.[2]

Objective: To quantify the binding affinity of ATN-161 to specific integrins (e.g., α5β1, αvβ3).

Materials:

-

Purified human integrin α5β1 and αvβ3

-

This compound

-

Labeled analogue of ATN-161 (e.g., ATN-453)

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA) for blocking

-

Wash buffers (e.g., Tris-buffered saline with Tween 20)

-

Detection reagents (e.g., streptavidin-HRP and substrate for a biotinylated label)

-

Plate reader

Methodology:

-

Plate Coating: Coat 96-well plates with purified integrin (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 2.5% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Binding:

-

Prepare serial dilutions of unlabeled ATN-161.

-

Add a constant concentration of the labeled ATN-161 analogue (e.g., 2 µmol/L ATN-453) to each well.

-

Immediately add the different concentrations of unlabeled ATN-161 to the wells.

-

Incubate for a defined period (e.g., 1 hour) at 37°C to allow for competitive binding.

-

-

Washing: Wash the plates multiple times to remove unbound peptides.

-

Detection: Add the appropriate detection reagent (e.g., streptavidin-HRP) and incubate. After another wash step, add the substrate and measure the signal using a plate reader.

-

Data Analysis: The signal will be inversely proportional to the concentration of unlabeled ATN-161. Calculate the Kd value by fitting the data to a suitable binding curve model.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes a common in vivo method to assess the anti-angiogenic activity of compounds like ATN-161.[2]

Objective: To evaluate the effect of ATN-161 on the formation of new blood vessels in vivo.

Materials:

-

Matrigel (growth factor-reduced)

-

Angiogenic factors (e.g., VEGF, FGF-2)

-

This compound

-

Experimental animals (e.g., mice)

-

Anesthesia

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

Methodology:

-

Preparation: Thaw Matrigel on ice. Mix Matrigel with angiogenic factors (e.g., 300 ng/mL VEGF and 800 ng/mL FGF-2) and different concentrations of ATN-161.

-

Injection: Anesthetize the animals. Subcutaneously inject the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

-

Incubation Period: Allow the plug to be vascularized over a period of 7-14 days.

-

Plug Excision: Euthanize the animals and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Homogenize the plugs in a suitable buffer.

-

Measure the hemoglobin content in the homogenate using a hemoglobin quantification kit. The amount of hemoglobin is directly proportional to the extent of vascularization.

-

-

Data Analysis: Compare the hemoglobin content in the plugs from ATN-161-treated animals to that of control animals. A statistically significant reduction indicates anti-angiogenic activity.

Signaling Pathways and Experimental Workflows

ATN-161 Signaling Pathway

ATN-161, by inhibiting α5β1 integrin, modulates downstream signaling pathways involved in cell survival, proliferation, and migration. One key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Additionally, the anti-angiogenic effects of ATN-161 may be mediated through the Protein Kinase A (PKA) pathway.[2][8]

Caption: ATN-161 inhibits α5β1 integrin signaling.

Experimental Workflow: In Vitro Binding Assay

The following diagram illustrates the key steps in a competitive in vitro binding assay to determine the affinity of ATN-161 for its target integrin.

Caption: Workflow for an in vitro competitive binding assay.

Conclusion

This compound is a targeted inhibitor of integrin α5β1, and to a lesser extent, αvβ3. Its mechanism of action, centered on the disruption of integrin-mediated signaling, has shown promise in preclinical models of cancer by inhibiting angiogenesis and metastasis. While a Phase I clinical trial established its safety profile, it did not demonstrate objective responses, though disease stabilization was observed. The well-defined target and mechanism of action of ATN-161 make it a valuable tool for research into the role of integrins in disease and a potential candidate for further therapeutic development, possibly in combination with other agents.

References

- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of the novel antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2): observation of a U-shaped dose-response curve in several preclinical models of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. scholars.northwestern.edu [scholars.northwestern.edu]

ATN-161 Trifluoroacetate Salt: A Technical Guide to its Binding Affinity and Cellular Effects on Integrin α5β1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of ATN-161 trifluoroacetate salt for integrin α5β1, its mechanism of action, and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this potent integrin antagonist.

Quantitative Binding Affinity

ATN-161 is a small peptide antagonist that selectively targets integrin α5β1.[1] Its binding affinity has been quantified, providing crucial data for understanding its potency and therapeutic potential.

| Compound | Target | Binding Affinity (Kd) | Reference |

| ATN-161 | Integrin α5β1 | 1.0 µM | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

ATN-161 is a pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as a non-RGD (arginine-glycine-aspartate) based inhibitor, binding to the β1 subunit of integrin α5β1.[2] This interaction is thought to lock the integrin in an inactive conformation. By blocking the function of integrin α5β1, ATN-161 disrupts crucial cellular processes involved in angiogenesis, tumor growth, and metastasis.[1][2]

Binding of ATN-161 to integrin α5β1 has been shown to modulate at least two key downstream signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Treatment of cells with ATN-161 has been observed to significantly inhibit the phosphorylation of MAPK.[1] This inhibition disrupts signaling cascades that are critical for cell proliferation and survival.

-

Nuclear Factor-kappa B (NF-κB) Pathway: ATN-161 has been shown to reduce the activation of NF-κB. This is achieved by inhibiting the phosphorylation of IκBα, a key regulatory protein in the NF-κB signaling cascade.[3] The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival.

Signaling Pathway of ATN-161 Inhibition

Caption: ATN-161 inhibits integrin α5β1, blocking MAPK and NF-κB pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and cellular effects of ATN-161.

ELISA-Based Integrin Binding Assay

This protocol details an enzyme-linked immunosorbent assay (ELISA) to determine the ability of ATN-161 to inhibit the binding of a ligand to integrin α5β1.

Materials:

-

96-well microplates

-

Recombinant human integrin α5β1

-

Ligand of interest (e.g., fibronectin or a specific binding protein)

-

This compound

-

Bovine Serum Albumin (BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody conjugated to an enzyme (e.g., HRP-conjugated secondary antibody)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microplate with 1 µg/mL of recombinant human integrin α5β1 in an appropriate coating buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[4][5]

-

Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 2.5% BSA in PBS) to each well.[4][5] Incubate for 1-2 hours at room temperature.

-

Inhibition: Wash the plate three times with Wash Buffer. Prepare serial dilutions of ATN-161 in binding buffer. Add the ligand of interest (at a constant concentration) and the different concentrations of ATN-161 to the wells. Incubate for 1 hour at 37°C.[4][5]

-

Detection: Wash the plate three times with Wash Buffer. Add the enzyme-conjugated detection antibody diluted in blocking buffer. Incubate for 30 minutes at 37°C.[4]

-

Development: Wash the plate five times with Wash Buffer. Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

-

Reading: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: The percentage of inhibition is calculated for each concentration of ATN-161, and the IC50 value can be determined by non-linear regression analysis.

General Experimental Workflow

Caption: A general workflow for studying the effects of ATN-161.

Western Blot Analysis of MAPK and NF-κB Pathway Activation

This protocol describes the use of Western blotting to detect changes in the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways following treatment with ATN-161.

Materials:

-

MDA-MB-231 cells (for MAPK analysis) or other relevant cell lines

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MAPK, anti-total-MAPK, anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate MDA-MB-231 cells (1 x 10⁶ cells) in 100 mm Petri dishes and allow them to adhere for 24 hours.[1] Serum-starve the cells overnight before treatment. Treat the cells with various concentrations of ATN-161 (e.g., 1-100 µmol/L) for different time periods (e.g., 15-60 minutes).[1]

-

Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).

Cell Migration Assay

This protocol describes a transwell migration assay (also known as a Boyden chamber assay) to assess the effect of ATN-161 on cell migration.

Materials:

-

Transwell inserts (with appropriate pore size for the cell type)

-

24-well plates

-

Cell culture medium (serum-free and with chemoattractant)

-

This compound

-

Fibronectin (for coating)

-

Crystal violet stain or fluorescent dye

-

Microscope

Procedure:

-

Coating (Optional but Recommended): Coat the underside of the transwell inserts with fibronectin (e.g., 10 µg/cm²) to promote cell attachment.[6]

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the cell suspension to the upper chamber, along with different concentrations of ATN-161.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow for cell migration (e.g., 4-24 hours).

-

Staining and Visualization: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet or a fluorescent dye.

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance or fluorescence measured.

Cell Adhesion Assay

This protocol describes a method to evaluate the effect of ATN-161 on cell adhesion to an extracellular matrix protein like fibronectin.

Materials:

-

96-well plates

-

Fibronectin

-

This compound

-

Cell culture medium

-

Crystal violet stain

-

Extraction buffer

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 5 µg/mL) for 2 hours at room temperature or overnight at 4°C.[7]

-

Blocking: Wash the wells with PBS and block with a blocking agent (e.g., BSA) to prevent non-specific binding.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with different concentrations of ATN-161 for a short period (e.g., 15-30 minutes). Seed the cells into the coated wells.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for cell adhesion (e.g., 30-60 minutes).

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Fix the adherent cells with methanol and stain them with crystal violet.[7] After washing, extract the dye with an extraction buffer and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. corning.com [corning.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to ATN-161 Trifluoroacetate Salt: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 is a synthetic pentapeptide that has garnered significant interest in the field of oncology and beyond for its anti-angiogenic and anti-metastatic properties. As a selective antagonist of several integrin receptors, most notably α5β1 and αvβ3, ATN-161 represents a targeted therapeutic approach to disrupting pathological processes such as tumor growth, vascularization, and dissemination. This technical guide provides a comprehensive overview of the structure and properties of ATN-161 trifluoroacetate salt, its mechanism of action, and detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

ATN-161 is a cyclic pentapeptide with the amino acid sequence Ac-Pro-His-Ser-Cys-Asn-NH2 (Ac-PHSCN-NH2). The trifluoroacetate salt form is commonly used for research and development purposes.

Chemical Structure:

The core structure of ATN-161 is a five-amino acid peptide. Key modifications include N-terminal acetylation of the proline residue and C-terminal amidation of the asparagine residue, which enhance its stability and bioactivity.[1] The trifluoroacetate counter-ion is not typically depicted in the primary structure but is present in the salt form.

Physicochemical Properties of ATN-161 and its Trifluoroacetate Salt:

| Property | ATN-161 | This compound | Reference(s) |

| Molecular Formula | C23H35N9O8S | C25H36F3N9O10S | [2][3][4] |

| Molecular Weight | 597.65 g/mol | 711.67 g/mol | [2][3][4] |

| Appearance | White to off-white powder or lyophilized solid | Crystalline solid | [5] |

| Solubility | Soluble to 2 mg/mL in water. Soluble in DMSO (3 mg/mL). | Soluble in PBS (pH 7.2) at approx. 1 mg/mL. Soluble in water (5 mg/mL with ultrasonic warming to 60°C). Soluble in DMSO (1 mg/mL with sonication). | [2][3][5][6] |

| Storage and Stability | Store at -20°C. Stable for ≥ 4 years at -20°C. Stock solutions in solvent can be stored at -80°C for up to a year. | Store at -20°C. Stock solutions are stable for 2 years at -80°C and 1 year at -20°C (sealed from moisture). Aqueous solutions should be used within a day. | [2][5][7] |

| Purity | ≥95% (HPLC) | ≥95% (HPLC) | [2][5] |

| CAS Number | 262438-43-7 | 904763-27-5 | [2] |

Mechanism of Action and Signaling Pathway

ATN-161 functions as a non-RGD (Arginine-Glycine-Aspartate) based antagonist of integrin receptors, primarily targeting α5β1 and αvβ3.[3][8][9] These integrins are crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a pivotal role in angiogenesis, cell migration, and metastasis. By binding to these integrins, ATN-161 disrupts their normal function, leading to the inhibition of downstream signaling pathways that are critical for endothelial and tumor cell survival, proliferation, and migration.

The proposed mechanism involves ATN-161 binding to the β subunit of the integrin heterodimers. This interaction is thought to lock the integrin in an inactive conformation, thereby preventing its activation by ECM proteins like fibronectin. This, in turn, inhibits the activation of key downstream signaling molecules, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are central to cell motility and survival.

Signaling Pathway Diagram:

Caption: ATN-161 inhibits integrin activation, blocking downstream FAK/MAPK signaling.

In Vitro and In Vivo Efficacy

The biological activity of ATN-161 has been characterized in various preclinical models.

In Vitro Data:

| Parameter | Value | Cell Line/System | Reference(s) |

| Binding Affinity (Kd) for αvβ3 | 0.6 µM | MDA-MB-231 cells | [5] |

| Binding Affinity (Kd) for α5β1 | 1.0 µM | MDA-MB-231 cells | [5] |

| Inhibition of MAPK Phosphorylation | Maximal effect at 20 µM | MDA-MB-231 cells | [3] |

| Inhibition of VEGF-induced cell migration | Dose-dependent, starting at 100 nM | Human Choroidal Endothelial Cells (hCECs) | [1] |

In Vivo Data:

A Phase I clinical trial in patients with advanced solid tumors demonstrated that ATN-161 is well-tolerated.[10] Pharmacokinetic data from this trial are summarized below.

| Parameter | Dose Range (mg/kg) | Value | Reference(s) |

| Half-life (t1/2) | > 0.5 | 3.2 - 5.0 hours | [10] |

| Clearance | 8.0 and 16.0 | Reduced (suggesting saturable PK) | [10] |

Experimental Protocols

The following are representative protocols for evaluating the biological activity of ATN-161.

4.1. Western Blot Analysis for MAPK Phosphorylation

This protocol is adapted from studies on MDA-MB-231 breast cancer cells.[3]

-

Cell Culture and Treatment: Plate MDA-MB-231 cells in 100 mm dishes and grow to 70-80% confluency. Serum-starve the cells overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 20, 50, 100 µM) or vehicle control for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phosphorylated MAPK (p-MAPK) and total MAPK overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize p-MAPK levels to total MAPK.

4.2. In Vivo Matrigel Plug Angiogenesis Assay

This protocol is a standard method to assess in vivo angiogenesis.

-

Matrigel Preparation: Thaw Matrigel on ice. Mix Matrigel with heparin and desired angiogenic factors (e.g., VEGF and bFGF). In the experimental group, add this compound to the Matrigel mixture at various concentrations.

-

Animal Inoculation: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunodeficient mice.

-

Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

-

Experimental Workflow Diagram:

Caption: Workflow for assessing ATN-161's anti-angiogenic effects in vivo.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action targeting integrin-mediated signaling. Its ability to inhibit angiogenesis and metastasis in preclinical models warrants further investigation for various pathological conditions. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. rndsystems.com [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ATN-161 (trifluoroacetate salt) - MedChem Express [bioscience.co.uk]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

ATN-161 Trifluoroacetate Salt: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161, a small peptide antagonist of α5β1 and αvβ3 integrins, has demonstrated significant potential in preclinical and clinical studies as an anti-angiogenic and anti-metastatic agent. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by ATN-161 trifluoroacetate salt. We will detail its mechanism of action, present quantitative data from key studies, and provide comprehensive experimental protocols for the assays used to elucidate these pathways. Visualizations of the signaling cascades and experimental workflows are provided using Graphviz to facilitate a clear understanding of the molecular interactions and methodologies.

Introduction to ATN-161

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] It functions as a non-RGD (Arginine-Glycine-Aspartate) based integrin antagonist, primarily targeting α5β1 integrin, with additional activity against αvβ3 integrin.[1][2] These integrins are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing pivotal roles in cell adhesion, migration, proliferation, and survival. In the context of cancer, the expression of these integrins is often upregulated on tumor cells and activated endothelial cells, contributing to tumor growth, angiogenesis, and metastasis.[3][4]

ATN-161 is thought to exert its effects by binding to the β subunit of the integrin heterodimer, which may lock the integrin in an inactive conformation.[1][2] This interference with integrin function disrupts the critical signaling cascades that drive pathological processes in cancer and other diseases characterized by aberrant angiogenesis.

Downstream Signaling Pathways of ATN-161

The binding of ATN-161 to its target integrins initiates a cascade of intracellular events that culminate in the inhibition of key cellular processes such as angiogenesis and cell migration. The primary downstream signaling pathways affected by ATN-161 are the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering at sites of focal adhesion, FAK is autophosphorylated, creating a signaling hub for various downstream pathways that regulate cell migration, survival, and proliferation.

ATN-161, by inhibiting integrin activation, prevents the recruitment and autophosphorylation of FAK. This leads to the disruption of the FAK signaling cascade, thereby inhibiting cell migration and invasion.[5]

ATN-161 inhibits the FAK signaling pathway.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Integrin-mediated signaling can activate the MAPK pathway, contributing to tumor progression.

Studies have shown that ATN-161 significantly inhibits the phosphorylation of MAPK in a dose-dependent manner.[1][2] The maximal inhibitory effect on MAPK phosphorylation in MDA-MB-231 human breast cancer cells was observed at a concentration of 20 μmol/L after 30 minutes of treatment.[2] This inhibition of the MAPK pathway likely contributes to the anti-proliferative and anti-tumor effects of ATN-161 observed in vivo.[4]

ATN-161 inhibits the MAPK signaling pathway.

Involvement of the PKA Pathway in Angiogenesis Inhibition

Protein Kinase A (PKA) is a cyclic AMP-dependent protein kinase that has been implicated in the regulation of angiogenesis. Interestingly, the anti-angiogenic activity of ATN-161 appears to be mediated, at least in part, through a PKA-dependent mechanism.[6]

In a Matrigel plug model of angiogenesis, the inhibitory effect of ATN-161 on new blood vessel formation was reversed by the administration of PKA inhibitors such as HA1004 and KT5720.[6] This suggests that ATN-161, upon binding to integrins, may modulate signaling in a way that leads to the activation of PKA, which in turn contributes to the inhibition of angiogenesis.[6]

ATN-161's anti-angiogenic effect is PKA-dependent.

Inhibition of the NF-κB Pathway and MMP Expression

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, facilitating cell invasion and metastasis. The expression of MMP-2 and MMP-9 is often regulated by NF-κB.

ATN-161 has been shown to strongly inhibit the activation of NF-κB.[3][7] This inhibition of NF-κB activation leads to a subsequent decrease in the expression of its downstream targets, MMP-2 and MMP-9.[3][7] The reduction in MMP activity contributes to the anti-invasive and anti-metastatic effects of ATN-161.

ATN-161 inhibits the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on ATN-161.

Table 1: In Vitro Efficacy of ATN-161

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| Inhibition of VEGF-induced cell migration | hCECs | Starting at 100 nM | Dose-dependent decrease in migrating cells | [8][9] |

| Inhibition of MAPK phosphorylation | MDA-MB-231 | 20 μmol/L | Maximal inhibition after 30 minutes | [2] |

| Inhibition of angiogenesis | Matrigel plug assay | 1 and 10 μmol/L | Statistically significant inhibition | [6] |

Table 2: In Vivo Efficacy of ATN-161

| Animal Model | Treatment Regimen | Outcome | Reference |

| Rat model of choroidal neovascularization | Single intravitreal injection | Inhibition of CNV leakage and neovascularization | [8] |

| Murine model of colorectal liver metastases | 100 mg/kg, every 3rd day | Reduced tumor burden and number of metastases (in combination with 5-FU) | [10] |

| Nude mice with MDA-MB-231 xenografts | 0.05-1 mg/kg, thrice a week | Dose-dependent decrease in tumor volume and metastasis | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blotting for Phosphorylated MAPK

Objective: To determine the effect of ATN-161 on the phosphorylation status of MAPK in cancer cells.

Materials:

-

MDA-MB-231 human breast cancer cells

-

This compound

-

Cell culture medium (e.g., DMEM) and serum

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MAPK (p-ERK), anti-total MAPK (ERK), anti-β-tubulin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate MDA-MB-231 cells and allow them to adhere. Serum-starve the cells overnight before treatment. Treat cells with varying concentrations of ATN-161 (e.g., 1-100 μmol/L) or vehicle control for a specified time (e.g., 30 minutes).[2]

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Transfer: Denature protein samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MAPK, total MAPK, and a loading control (e.g., β-tubulin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the p-MAPK signal to the total MAPK and loading control signals.

Experimental workflow for Western blotting.

Matrigel Plug Angiogenesis Assay

Objective: To assess the in vivo anti-angiogenic activity of ATN-161.

Materials:

-

Growth factor-reduced Matrigel

-

Angiogenic factors (e.g., VEGF and FGF-2)

-

This compound

-

PKA inhibitors (e.g., HA1004, KT5720) (optional)

-

Mice (e.g., C57BL/6)

-

Anesthesia

-

Hemoglobin assay kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

-

Preparation of Matrigel Plugs: Thaw Matrigel on ice. Mix Matrigel with angiogenic factors (e.g., 300 ng/mL VEGF and 800 ng/mL FGF-2) and different concentrations of ATN-161 (e.g., 1 and 10 μmol/L) or vehicle control.[6] Keep the mixture on ice to prevent premature polymerization.

-

Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

-

Incubation Period: Allow 7-14 days for the Matrigel plugs to become vascularized.

-

Plug Excision and Analysis: Euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.

-

Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify microvessel density by counting the number of vessels per unit area.

-

Experimental workflow for the Matrigel plug assay.

Cell Migration Assay (Boyden Chamber)

Objective: To evaluate the effect of ATN-161 on VEGF-induced endothelial cell migration.

Materials:

-

Human choroidal endothelial cells (hCECs)

-

Boyden chamber apparatus with porous membranes (e.g., 8 µm pores)

-

VEGF

-

This compound

-

Cell culture medium

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Chamber Setup: Place cell culture inserts with porous membranes into the wells of a 24-well plate. Add medium containing an attractant (e.g., 20 ng/mL VEGF) to the lower chamber.

-

Cell Preparation and Seeding: Harvest and resuspend hCECs in serum-free medium. Pre-incubate the cells with various concentrations of ATN-161 (e.g., starting at 100 nM) or vehicle control for 30 minutes. Seed the cells into the upper chamber of the inserts.[8]

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration (e.g., 4-6 hours).

-

Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several random fields under a microscope. Calculate the average number of migrated cells per field for each treatment condition.

Experimental workflow for the cell migration assay.

Conclusion

This compound represents a promising therapeutic agent that targets key integrins involved in cancer progression and angiogenesis. Its mechanism of action involves the modulation of several critical downstream signaling pathways, including the FAK, MAPK, PKA, and NF-κB pathways. By inhibiting these pathways, ATN-161 effectively disrupts cell migration, invasion, proliferation, and angiogenesis. The in-depth technical information and detailed experimental protocols provided in this guide are intended to support further research into the multifaceted roles of ATN-161 and to facilitate the development of novel therapeutic strategies based on integrin inhibition.

References

- 1. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATN-161 reduces virus proliferation in PHEV-infected mice by inhibiting the integrin α5β1-FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of integrin alpha5beta1 function with a small peptide (ATN-161) plus continuous 5-FU infusion reduces colorectal liver metastases and improves survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ATN-161 Trifluoroacetate Salt in Fibronectin Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 trifluoroacetate salt is a synthetic pentapeptide (Ac-PHSCN-NH2) that has garnered significant interest in the fields of oncology and angiogenesis research.[1][2][3] Derived from the synergy region of fibronectin, ATN-161 functions as a non-RGD-based antagonist of several integrins, with a particular affinity for α5β1 and αvβ3.[4][5] Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[6] The α5β1 integrin, a primary receptor for fibronectin, is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7][8] ATN-161 exerts its biological effects by binding to the β subunit of integrins, which is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways.[4][9] This technical guide provides an in-depth overview of the role of ATN-161 in fibronectin binding, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action: Inhibition of Fibronectin-Integrin Interaction

ATN-161 is a structural analog of the PHSRN sequence found in the synergy region of fibronectin. This region works in concert with the canonical RGD (Arginine-Glycine-Aspartic acid) motif to enhance the affinity and specificity of fibronectin binding to α5β1 integrin.[1] By mimicking this synergistic domain, ATN-161 acts as a competitive antagonist, interfering with the binding of fibronectin to α5β1 integrin.[1] This disruption of the fibronectin-integrin axis leads to the inhibition of crucial downstream signaling events that are dependent on this interaction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on the effects of ATN-161.

| Assay | Cell Type | Treatment | Concentration | Effect | Reference |

| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | VEGF + ATN-161 | 100 nM - 100 µM | Dose-dependent decrease in migration | [1] |

| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | VEGF + ATN-161 | 100 nM - 100 µM | Inhibition of tube formation | [1] |

| MAPK Phosphorylation | MDA-MB-231 (Human Breast Cancer Cells) | ATN-161 | 20 µM | Maximal inhibition after 30 minutes | [4] |

| Angiogenesis (Matrigel Plug) | In vivo (Mice) | ATN-161 in Matrigel | 1 µM and 10 µM | Statistically significant inhibition | [9] |

| Viral Replication Inhibition | VeroE6 Cells | ATN-161 | IC50 ≈ 3.16 µM | Inhibition of SARS-CoV-2 replication |

Signaling Pathways Modulated by ATN-161

The inhibition of fibronectin binding to α5β1 integrin by ATN-161 disrupts critical intracellular signaling cascades that regulate cell behavior. The primary pathways affected are the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, there is evidence for the involvement of a Protein Kinase A (PKA) mediated pathway in the anti-angiogenic effects of ATN-161.

Integrin-FAK-MAPK Signaling Pathway

Upon fibronectin binding, α5β1 integrin clusters and recruits various signaling proteins to focal adhesions, initiating a cascade of phosphorylation events. A key initial step is the autophosphorylation of Focal Adhesion Kinase (FAK). Phosphorylated FAK then serves as a docking site for other kinases, such as Src, leading to the activation of downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is crucial for cell proliferation, survival, and migration. By preventing the initial fibronectin-integrin interaction, ATN-161 inhibits the phosphorylation of FAK and subsequently suppresses the activation of the MAPK pathway.[6][7][10][11][12]

Integrin-PKA Signaling Pathway

In endothelial cells, there is evidence of cross-talk between integrin signaling and the Protein Kinase A (PKA) pathway. Ligation of α5β1 integrin by fibronectin can suppress PKA activity. Conversely, when this interaction is blocked by antagonists like ATN-161, PKA becomes activated. Activated PKA can then induce apoptosis (programmed cell death) in endothelial cells, contributing to the anti-angiogenic effects of ATN-161.[13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of ATN-161 in fibronectin binding and its downstream effects.

Endothelial Cell Adhesion Assay

This assay measures the ability of ATN-161 to inhibit the adhesion of endothelial cells to a fibronectin-coated surface.

Materials:

-

96-well tissue culture plates

-

Human Fibronectin

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Endothelial cells (e.g., HUVECs)

-

Serum-free cell culture medium

-

This compound

-

Calcein AM or other fluorescent viability dye

-

Fluorescence plate reader

Procedure:

-

Coat the wells of a 96-well plate with 10 µg/mL human fibronectin in PBS overnight at 4°C.

-

Wash the wells three times with PBS to remove any unbound fibronectin.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-incubate the cell suspension with varying concentrations of ATN-161 (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (no ATN-161).

-

Add 100 µL of the cell suspension to each fibronectin-coated well.

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Add 100 µL of serum-free medium containing Calcein AM to each well and incubate for 30 minutes at 37°C.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

The percentage of cell adhesion is calculated relative to the vehicle control.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the effect of ATN-161 on the formation of new blood vessels.[9][17][18][19]

Materials:

-

Matrigel (growth factor reduced)

-

Vascular Endothelial Growth Factor (VEGF) and/or basic Fibroblast Growth Factor (bFGF)

-

Heparin

-

This compound

-

Immunocompromised mice (e.g., nude mice)

-

Syringes and needles

-

Surgical tools for plug excision

-

Formalin or other fixative

-

Paraffin embedding reagents

-

Microtome

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

-

Microscope

Procedure:

-

Thaw Matrigel on ice overnight. All subsequent steps involving Matrigel should be performed on ice to prevent premature polymerization.

-

Prepare the Matrigel mixture. For the control group, mix Matrigel with VEGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL). For the treatment group, add the desired concentration of ATN-161 to the Matrigel mixture.

-

Anesthetize the mice according to approved animal protocols.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.

-

After a predetermined time (e.g., 7-14 days), euthanize the mice and surgically excise the Matrigel plugs.

-

Fix the plugs in formalin and embed them in paraffin.

-

Section the paraffin-embedded plugs using a microtome.

-

Perform immunohistochemistry on the sections using an antibody against an endothelial cell marker, such as CD31, to visualize the blood vessels.

-

Quantify the extent of angiogenesis by measuring the microvessel density within the Matrigel plugs using microscopy and image analysis software.

Western Blot Analysis of FAK and MAPK Phosphorylation

This method is used to detect the phosphorylation status of key signaling proteins downstream of integrin activation.[4][20][21][22]

Materials:

-

Endothelial or tumor cells

-

Cell culture plates

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-FAK, anti-FAK, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Treat the cells with ATN-161 at various concentrations and for different time points. Include a vehicle control.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-FAK) to normalize for protein loading.

Conclusion

This compound represents a promising therapeutic agent that targets the crucial interaction between fibronectin and α5β1 integrin. By competitively inhibiting this binding, ATN-161 effectively disrupts downstream signaling pathways, notably the FAK-MAPK and PKA pathways, leading to the inhibition of cell adhesion, migration, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ATN-161 and other integrin antagonists. The continued investigation into the nuanced mechanisms of ATN-161 will undoubtedly pave the way for novel anti-cancer and anti-angiogenic therapies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. ATN 161 | Integrins | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. um.es [um.es]

- 7. Frontiers | Role and mechanism of Integrin α5β1 in bone formation and disease [frontiersin.org]

- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Integrin signaling in tumor biology: mechanisms of intercellular crosstalk and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of endothelial cell survival and angiogenesis by protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI - Inhibition of endothelial cell survival and angiogenesis by protein kinase A [jci.org]

- 15. Integrin-mediated Protein Kinase A Activation at the Leading Edge of Migrating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Integrin-mediated protein kinase A activation at the leading edge of migrating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 19. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. researchgate.net [researchgate.net]

ATN-161 Trifluoroacetate Salt: A Technical Guide to a Non-RGD Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that functions as a non-RGD-based inhibitor of several integrins, with a primary focus on α5β1 and αvβ3.[1][2][3] Unlike many integrin inhibitors that target the RGD (Arginine-Glycine-Aspartate) binding site, ATN-161 is derived from the synergy region of fibronectin, offering a distinct mechanism of action.[4][5] This technical guide provides a comprehensive overview of ATN-161 trifluoroacetate salt, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Mechanism of Action

ATN-161 exerts its biological effects by binding to the β subunits of several integrin heterodimers, including α5β1, αvβ3, and αvβ5.[2] This interaction is thought to lock the integrin in an inactive conformation, thereby inhibiting integrin-dependent signaling rather than blocking cell adhesion outright.[1][6] This non-competitive inhibition disrupts crucial cellular processes involved in cancer progression, such as angiogenesis, tumor growth, and metastasis.[2][3]

The downstream effects of ATN-161 binding include the inhibition of key signaling pathways. Notably, it has been shown to decrease the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK).[1][4] By disrupting these pathways, ATN-161 can inhibit endothelial cell migration and capillary tube formation, which are essential for the development of new blood vessels that supply tumors.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various preclinical and clinical studies.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | |||

| Integrin α5β1 | 1.0 µM | Purified integrin | [8] |

| Integrin αvβ3 | 0.6 µM | Purified integrin | [8] |

| Inhibition of MAPK Phosphorylation | |||

| Maximal Effect | 20 µmol/L (after 30 min) | MDA-MB-231 human breast cancer cells | [1] |

| Inhibition of Angiogenesis | |||

| Dose-dependent inhibition | 1 and 10 µmol/L (statistically significant) | Matrigel plug model | [2] |

| Inhibition of Cell Migration | |||

| Dose-dependent decrease | Starting at 100 nM (P<0.001) | VEGF-stimulated human choroidal endothelial cells (hCECs) | [5][7] |

Table 2: In Vivo Efficacy and Dosage

| Animal Model | Dosage | Effect | Reference |

| Murine model of colorectal liver metastases | 100 mg/kg (every 3rd day) | Significantly reduced tumor burden and number of liver metastases (p<0.02) when combined with 5-FU.[9] | [9] |

| MLL rat prostate cancer model | 5 mg/kg (five injections over 16 days) | Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.[6] | [6] |

| MDA-MB-231 human breast cancer xenografts (mice) | 0.05-1 mg/kg (thrice a week for 10 weeks) | Significant dose-dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases.[4] | [4] |

| Matrigel plug model of angiogenesis (systemic i.v. administration) | 0.025-150 mg/kg | Exhibited a U-shaped dose-response curve, with optimal antiangiogenic effects between 1 and 10 mg/kg.[10] | [10] |

Table 3: Phase I Clinical Trial Data (Advanced Solid Tumors)

| Parameter | Finding | Reference |

| Dose Range Evaluated | 0.1 to 16 mg/kg | [6][11] |

| Maximum Administered Dose | 16 mg/kg | [6] |

| Toxicity | No significant toxicity observed within the assessed dose range; no dose-limiting toxicities.[6][11] | [6][11] |

| Clinical Response | No objective clinical responses; however, approximately 1/3 of patients exhibited prolonged stable disease.[6][11] | [6][11] |

| Pharmacokinetics | Rapid clearance from plasma with high tissue distribution. A very short half-life was observed.[6] | [6] |

Experimental Protocols

In Vitro Western Blot Analysis for MAPK Phosphorylation

This protocol is adapted from studies on MDA-MB-231 human breast cancer cells.[1]

-

Cell Culture: Plate 1 x 10^6 MDA-MB-231 cells in 100 mm Petri dishes and culture for 24 hours.

-

Serum Starvation: Serum-starve the cells overnight to reduce basal signaling activity.

-

Treatment: Treat the cells with vehicle or ATN-161 at various concentrations (e.g., 1-100 µmol/L) for different time periods (e.g., 15-60 minutes).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Perform Western blot analysis using primary antibodies against total FAK, phosphorylated FAK, total MAPK, phosphorylated MAPK, and a loading control such as β-tubulin.

-

Detection: Use an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

In Vivo Matrigel Plug Angiogenesis Assay

This protocol is based on preclinical models used to assess the antiangiogenic effects of ATN-161.[2]

-

Matrigel Preparation: Thaw Matrigel on ice and mix with angiogenic inducers such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and Fibroblast Growth Factor-2 (FGF-2) (e.g., 800 ng/mL).

-

ATN-161 Addition: Add different concentrations of ATN-161 to the Matrigel mixture.

-

Injection: Subcutaneously inject the Matrigel mixture into the flank of mice.

-

Plug Excision: After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Analysis: Quantify the extent of angiogenesis within the plugs, for example, by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.

In Vivo Tumor Growth and Metastasis Model

This protocol is a generalized representation of studies using human breast cancer xenografts in mice.[4]

-

Cell Inoculation: Inoculate female BALB/c nude mice with MDA-MB-231 human breast cancer cells. For subcutaneous tumor growth, inject cells into the flank. For metastasis studies, inject cells into the left ventricle.

-

Treatment Regimen: Once tumors are established, begin treatment with vehicle control or ATN-161 administered intravenously at specified doses and frequencies (e.g., 0.05-1 mg/kg, three times a week).

-

Tumor Volume Measurement: Measure tumor volume at regular intervals (e.g., weekly) using calipers.

-

Metastasis Evaluation: At the end of the study (e.g., 10 weeks), evaluate metastasis through methods such as X-ray, micro-computed tomography (micro-CT), and histology of relevant tissues (e.g., bone, soft tissues).

-

Tumor Analysis: Harvest tumors for histological evaluation, including assessment of microvessel density and cell proliferation markers.

Mandatory Visualizations

Caption: ATN-161 inhibits integrin signaling, blocking FAK and MAPK activation.

Caption: Workflow for an in vivo study of ATN-161's anti-tumor efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Atn-161 | C23H35N9O8S | CID 9960285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH2), a beta integrin antagonist, in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ATN-161 | Integrin α5β1/αvβ3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ATN-161 Trifluoroacetate Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrin α5β1, currently investigated for its antiangiogenic and antitumor properties.[1] This technical guide provides a comprehensive overview of the preclinical data available for ATN-161 trifluoroacetate salt, focusing on its mechanism of action, in vitro and in vivo efficacy, and associated signaling pathways. The information is compiled from various studies to support further research and development of this compound.

Mechanism of Action

ATN-161 is a five-amino-acid peptide derived from the synergy region of fibronectin.[2] It competitively binds to several integrins, including α5β1, αvβ3, and αvβ5, which are crucial for tumor growth, angiogenesis, and metastasis.[1][3] The interaction of ATN-161 with the β subunits of these integrins is dependent on its cysteine thiol.[3] By binding to these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting downstream signaling pathways.[1] Notably, ATN-161's antiangiogenic activity appears to be mediated, at least in part, by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[3]

Signaling Pathway

ATN-161 exerts its effects by interfering with key signaling cascades initiated by integrin activation. Upon binding to integrins such as α5β1, it can inhibit the activation of downstream effectors like NF-κB and reduce the expression of matrix metalloproteinases (MMP-2/MMP-9).[4] Furthermore, its antiangiogenic effects have been linked to the modulation of PKA-dependent pathways.[3]

Caption: ATN-161 signaling cascade.

In Vitro Studies

A summary of the key in vitro findings for ATN-161 is presented below.

| Assay Type | Cell Line | Key Findings | Reference |

| Cell Migration | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF-induced migration in a dose-dependent manner, starting at 100 nM. | [5][6] |

| Capillary Tube Formation | Human Choroidal Endothelial Cells (hCECs) | Inhibited VEGF-induced capillary tube formation. | [5][7] |

| Cell Proliferation | Human Choroidal Endothelial Cells (hCECs) | Did not inhibit VEGF-induced proliferation. | [5][7] |

| Cell Proliferation | Tumor cells | No significant effect on tumor cell proliferation at concentrations up to 100 μmol/L. | [1] |

| MAPK Phosphorylation | Tumor cells | Significantly inhibited MAPK phosphorylation, with maximal effects at 20 μmol/L after 30 minutes. | [1] |

| Endothelial Cell Number | Not specified | Led to a significant reduction in endothelial cell number (21% decrease) after 48 hours. | [8] |

In Vivo Studies

ATN-161 has demonstrated antiangiogenic and antitumor activity in various preclinical animal models.

| Animal Model | Tumor/Disease Model | Dosing Regimen | Key Findings | Reference |

| Rats | Laser-induced Choroidal Neovascularization (CNV) | Intravitreal injection immediately after photocoagulation. | Inhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody. Significantly decreased the size of laser-induced lesions. | [5][7] |

| BALB/c nu/nu mice | MDA-MB-231 human breast cancer xenografts | 0.05-1 mg/kg i.v. thrice a week for 10 weeks. | Caused a significant dose-dependent decrease in tumor volume and blocked or markedly decreased skeletal and soft tissue metastases. | [9] |

| Mice | Matrigel plug model of angiogenesis | Not specified | Inhibited angiogenesis in a dose-dependent manner, with statistical significance at 1 and 10 μmol/L. | [3] |

| Mice | Lewis Lung Carcinoma | 1 to 10 mg/kg thrice a week. | Showed a U-shaped dose-response curve with this range being optimal for inhibiting tumor growth. | [10] |

| OIR and CNV mouse models | Ocular Neovascularization | Intravitreous injection. | Suppressed the growth of retinal and choroidal neovascularization. Promoted apoptosis of new vascular endothelial cells. | [4] |

| Murine model | Liver Metastases | Not specified | Inhibited the growth of liver metastases. | [6][8] |

Pharmacokinetics

Pharmacokinetic studies in a Phase 1 clinical trial with patients having solid tumors revealed that ATN-161 has a short plasma half-life.[11] However, when localized to a tumor, the peptide is cleared at a much slower rate, suggesting a durable interaction with its targets within the tumor microenvironment.[1][10] Dose-independent pharmacokinetics were observed at dose levels above 0.5 mg/kg, while at 8.0 and 16.0 mg/kg, clearance was reduced, suggesting saturable pharmacokinetics.[2][12]

Experimental Protocols

In Vitro Assays

-

Cell Migration Assay: Human choroidal endothelial cells (hCECs) were stimulated with VEGF. The effect of different concentrations of ATN-161 on the migration of these cells was assessed to determine its inhibitory potential.[5]

-

Capillary Tube Formation Assay: HCECs were cultured on a synthetic matrix and stimulated with VEGF in the presence or absence of ATN-161. The formation of capillary-like structures was then evaluated.[5]

-

MTS Proliferation Assay: VEGF-stimulated hCECs were treated with varying concentrations of ATN-161. Cell proliferation was measured using an MTS assay to determine if the compound had a direct cytotoxic or cytostatic effect.[5]

-

Endothelial Cell Survival and Proliferation Assay: Endothelial cells were plated in fibronectin-coated 96-well plates in serum-reduced conditions. After a 48-hour incubation with ATN-161, cell number was estimated using an MTT assay.[8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Phase 1 trial of the antiangiogenic peptide ATN-161 (Ac-PHSCN-NH(2)), a beta integrin antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ATN-161 as an Integrin α5β1 Antagonist Depresses Ocular Neovascularization by Promoting New Vascular Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]